molecular formula C9H12O3S B8776197 3,4,5-TRIMETHOXYBENZENE-1-THIOL

3,4,5-TRIMETHOXYBENZENE-1-THIOL

Cat. No.: B8776197
M. Wt: 200.26 g/mol
InChI Key: BLFIUDXNGYVYMP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzene-1-thiol: is an organic compound characterized by the presence of three methoxy groups and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzene-1-thiol typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired thiol compound .

Industrial Production Methods: the general approach involves the use of phase-transfer catalysis and basic-reductive systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,5-Trimethoxybenzene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzene-1-thiol involves its ability to donate electrons and act as an antioxidant. The thiol group can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound can modulate the activity of enzymes involved in redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

  • **1

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

3,4,5-trimethoxybenzenethiol

InChI

InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3

InChI Key

BLFIUDXNGYVYMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A room temperature suspension of zinc powder (430 mg, 6.56 mmol) and dichlorodimethylsilane (0.80 mL, 6.59 mmol) in 1,2-dichloroethane (15 mL) was treated with a solution of 3,4,5-trimethoxybenzenesulfonyl chloride (500 mg, 1.87 mmol) and 1,3-dimethyl-2-imidazolidinone (647 mg, 5.67 mmol) in 1,2-dichloroethane (15 mL). The reaction was heated to 75° C. for 1 hour, cooled to room temperature, filtered, and concentrated. The concentrate was dissolved in methanol, concentrated, dissolved in methanol, and concentrated. The concentrate was purified by flash column chromatography on silica gel with dichloromethane to provide the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
647 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
430 mg
Type
catalyst
Reaction Step Two

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